4-(2-Bromoethyl)morpholine
Overview
Description
Synthesis Analysis
The synthesis of compounds related to "4-(2-Bromoethyl)morpholine" involves multiple steps, including the use of bromobenzene as a starting material. In one study, bromobenzene is reacted with 2-aminoethanol to yield 2-anilinoethanol, which is then subjected to cyclization, followed by nitration and reduction, achieving an overall yield of about 32% to 47% (Luo Lingyan et al., 2011). Another route involves the Buchwald–Hartwig amination to synthesize various morpholine derivatives from bromoquinolines and heteroarylamines, including morpholine (H. Bonacorso et al., 2018).
Molecular Structure Analysis
The crystal structure of a closely related compound, "4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene," has been studied, showing the morpholine ring adopts a chair conformation, and providing insights into the molecular orientation and interactions within the crystal lattice (C. Ibiş et al., 2010).
Chemical Reactions and Properties
The chemical reactivity of "4-(2-Bromoethyl)morpholine" derivatives is highlighted by their participation in various reactions. For instance, bromoethylsulfonium salts, similar to "4-(2-Bromoethyl)morpholine," have been used as annulation agents to synthesize morpholines and other heterocyclic compounds, demonstrating the versatility of these bromoethyl compounds in forming complex structures (M. Yar et al., 2009).
Scientific Research Applications
Synthesis and Structural Studies
Novel Synthesis of Morpholine Derivatives : Morpholine derivatives, including those related to 4-(2-Bromoethyl)morpholine, have been synthesized for various applications. For instance, D'hooghe et al. (2006) explored the synthesis of cis-3,5-disubstituted morpholine derivatives using an electrophile-induced ring closure method. This process has significance in the development of new morpholine compounds with potential applications in chemistry and pharmacology (D'hooghe et al., 2006).
Crystal Structure Analysis : Understanding the crystal structure of morpholine derivatives is crucial for their application in various fields. Ibiş et al. (2010) reported on the crystal structure of a morpholine derivative, providing insights into its molecular conformation and potential interactions (Ibiş et al., 2010).
Chemical Transformations and Reactions
Amino Alcohol Ligand Synthesis : Nugent (2002) developed an amino alcohol ligand using a morpholine derivative, which showed high enantioselectivity in organic synthesis. This discovery highlights the role of morpholine derivatives in catalyzing specific chemical reactions (Nugent, 2002).
Synthesis of 3-Methyl-2-(4-Methoxyphenyl) Morpholine : Tan Bin (2011) synthesized a specific morpholine derivative, emphasizing the versatility of morpholines in creating diverse chemical structures. This synthesis process showcases the adaptability of morpholine derivatives in chemical manufacturing (Tan Bin, 2011).
Complexation with Palladium(II) and Mercury(II) : Singh et al. (2000) explored the reaction of a morpholine derivative with palladium(II) and mercury(II), demonstrating the potential of morpholines in metal complexation and coordination chemistry (Singh et al., 2000).
Pharmaceutical and Biological Applications
Anticoagulant Intermediates : Luo Lingyan et al. (2011) utilized a morpholine derivative as a key intermediate in the synthesis of the anticoagulant rivaroxaban. This underscores the importance of morpholine derivatives in pharmaceutical synthesis (Luo Lingyan et al., 2011).
Chiral Moderator in Drug Synthesis : Kauffman et al. (2000) described the use of a morpholine derivative as a chiral moderator in synthesizing a HIV-1 non-nucleoside reverse transcriptase inhibitor, highlighting its role in enhancing the efficacy of drug synthesis (Kauffman et al., 2000).
Safety And Hazards
The safety information for 4-(2-Bromoethyl)morpholine includes several hazard statements: H302-H315-H319-H332-H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
properties
IUPAC Name |
4-(2-bromoethyl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrNO/c7-1-2-8-3-5-9-6-4-8/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMXEDZZSWLXPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363618 | |
Record name | 4-(2-bromoethyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromoethyl)morpholine | |
CAS RN |
89583-07-3 | |
Record name | 4-(2-bromoethyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.